molecular formula C9H15FO5 B12862405 (3AR,5S,6S,6aR)-5-((S)-2-fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol

(3AR,5S,6S,6aR)-5-((S)-2-fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol

Cat. No.: B12862405
M. Wt: 222.21 g/mol
InChI Key: QPPRTKRPEAMGAU-OZRXBMAMSA-N
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Description

(3AR,5S,6S,6aR)-5-((S)-2-fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a complex organic compound with a unique structure. This compound is characterized by its tetrahydrofuro[2,3-d][1,3]dioxol ring system, which is substituted with a fluoro-hydroxyethyl group. The presence of fluorine and hydroxyl groups in the molecule makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,5S,6S,6aR)-5-((S)-2-fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves multiple steps. The starting materials typically include a suitable precursor with the tetrahydrofuro[2,3-d][1,3]dioxol ring system. The introduction of the fluoro-hydroxyethyl group is achieved through a series of reactions, including fluorination and hydroxylation under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3AR,5S,6S,6aR)-5-((S)-2-fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a different functional group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(3AR,5S,6S,6aR)-5-((S)-2-fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3AR,5S,6S,6aR)-5-((S)-2-fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves its interaction with specific molecular targets. The fluoro-hydroxyethyl group can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,4R,6S,6aR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxole-4-carboxylic acid
  • (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol

Uniqueness

Compared to similar compounds, (3AR,5S,6S,6aR)-5-((S)-2-fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol is unique due to the presence of the fluoro-hydroxyethyl group. This functional group imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15FO5

Molecular Weight

222.21 g/mol

IUPAC Name

(3aR,5S,6S,6aR)-5-[(1S)-2-fluoro-1-hydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

InChI

InChI=1S/C9H15FO5/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,11-12H,3H2,1-2H3/t4-,5+,6-,7-,8-/m1/s1

InChI Key

QPPRTKRPEAMGAU-OZRXBMAMSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CF)O)O)C

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CF)O)O)C

Origin of Product

United States

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